N6-(N-Threonylcarbonyl)adenosine-13C4,15N
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H20N6O8 |
|---|---|
Molecular Weight |
417.32 g/mol |
IUPAC Name |
(2S,3R)-2-[[9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoyl(15N)amino]-3-hydroxy(1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C15H20N6O8/c1-5(23)7(14(26)27)19-15(28)20-11-8-12(17-3-16-11)21(4-18-8)13-10(25)9(24)6(2-22)29-13/h3-7,9-10,13,22-25H,2H2,1H3,(H,26,27)(H2,16,17,19,20,28)/t5-,6-,7+,9+,10+,13-/m1/s1/i1+1,5+1,7+1,14+1,19+1 |
InChI Key |
UNUYMBPXEFMLNW-CUGURKBTSA-N |
Isomeric SMILES |
[13CH3][13C@H]([13C@@H]([13C](=O)O)[15NH]C(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]([C@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Biosynthesis of N6 Threonylcarbamoyladenosine T6a
Enzymatic Pathways and Substrates for t6A Formation
The formation of t6A proceeds through a defined enzymatic pathway that begins with small-molecule substrates and culminates in the modification of a specific adenosine (B11128) residue on the tRNA molecule. nih.govnih.gov This pathway is characterized by the creation of a high-energy intermediate, which facilitates the final transfer reaction. nih.gov
The first step in t6A biosynthesis is the production of a highly reactive intermediate, L-threonylcarbamoyl-adenylate (TC-AMP). nih.govuconn.edu This reaction is catalyzed by enzymes from the TsaC/Sua5 family. nih.govfrontiersin.org The synthesis of TC-AMP involves the condensation of three substrates: L-threonine, bicarbonate (HCO₃⁻) or carbon dioxide (CO₂), and adenosine triphosphate (ATP). nih.govnih.gov The enzyme facilitates the formation of two new covalent bonds, consuming one molecule of ATP and releasing pyrophosphate (PPi). nih.govresearchgate.net
The reaction can be summarized as follows: L-threonine + HCO₃⁻ + ATP → TC-AMP + PPi + H₂O. uniprot.org
TC-AMP is an unstable molecule with a half-life of approximately 3.5 minutes under physiological conditions. consensus.app Its instability necessitates a controlled transfer to the next stage of the biosynthetic pathway, suggesting that the intermediate is likely channeled directly from the active site of the TC-AMP synthase to the threonylcarbamoyl transferase complex. nih.govconsensus.app
In the second and final step, the threonylcarbamoyl (TC) group is transferred from the TC-AMP intermediate to the N6 amino group of adenosine at position 37 (A37) of substrate tRNAs. nih.govresearchgate.net This reaction is catalyzed by a member of the TsaD/Kae1/Qri7 protein family, which acts as the core threonylcarbamoyl transferase. uconn.eduresearchgate.net This enzymatic transfer completes the formation of the t6A modification on the tRNA molecule, releasing adenosine monophosphate (AMP) as a byproduct. researchgate.netresearchgate.net
The reaction is as follows: TC-AMP + tRNA(A37) → tRNA(t6A37) + AMP. researchgate.net
This transferase activity is often supported by a variety of auxiliary proteins that differ between the domains of life, forming larger complexes to ensure efficiency and specificity. nih.govresearchgate.net
| Step | Reaction | Key Enzyme Family | Substrates | Products |
| 1 | TC-AMP Synthesis | TsaC/Sua5 | L-threonine, Bicarbonate (HCO₃⁻), ATP | Threonylcarbamoyl-adenylate (TC-AMP), Pyrophosphate (PPi) |
| 2 | Threonylcarbamoyl Transfer | TsaD/Kae1/Qri7 | TC-AMP, tRNA with A37 | t6A-modified tRNA, Adenosine monophosphate (AMP) |
Core Biosynthetic Enzyme Families and Complexes
The biosynthesis of t6A relies on two universally conserved protein families that catalyze the core reactions, along with additional kingdom-specific proteins that form functional complexes. nih.govnih.gov
The TsaC/Sua5 family of enzymes is responsible for the first step of the pathway: the synthesis of TC-AMP. nih.govnih.gov These proteins are found in all domains of life. frontiersin.org In bacteria, the enzyme is typically a single-domain protein called TsaC. nih.govfrontiersin.org In archaea and eukaryotes, the ortholog is Sua5, a larger protein that contains the core TsaC-like catalytic domain plus an additional C-terminal domain known as the SUA5 domain. nih.govfrontiersin.org Phylogenetic analyses suggest that Sua5 represents the ancestral form of the enzyme. frontiersin.orgpasteur.fr
These enzymes utilize L-threonine, bicarbonate, and ATP to generate the activated TC-AMP intermediate. nih.gov The TsaC/Sua5 protein functions independently of the transferase complex to produce TC-AMP. nih.govresearchgate.net
This universally conserved protein family catalyzes the second step, transferring the threonylcarbamoyl group from TC-AMP to the tRNA. nih.govresearchgate.net Although the core catalytic function resides within this protein family, the specific enzymes and the complexes they form vary across the domains of life. nih.govresearchgate.net
TsaD is the bacterial ortholog. It functions as part of a larger complex with auxiliary proteins TsaB and TsaE. researchgate.netuconn.edu
Kae1 is the ortholog found in archaea and the cytoplasm of eukaryotes. researchgate.netresearchgate.net It is a core subunit of a multi-protein complex known as KEOPS (Kinase, Endopeptidase and Other Proteins of Small size). oup.comresearchgate.net
Qri7 is a paralog of Kae1 found in the mitochondria of eukaryotes. researchgate.netnih.gov Unlike its bacterial and cytosolic counterparts, Qri7 can function on its own as a homodimer without requiring a large number of auxiliary proteins. researchgate.netresearchgate.net
In bacteria, the t6A transferase TsaD requires the assistance of two other proteins, TsaB and TsaE, to form a functional complex. uconn.eduoup.com These auxiliary proteins are specific to bacteria and are essential for the modification pathway. nih.govoup.com
TsaB is a paralog of TsaD that has lost its catalytic activity. nih.gov It forms a stable heterodimer with TsaD (TsaB₂D₂), creating the minimal platform required for binding the tRNA substrate. uconn.edunih.gov
TsaE is an ATPase. uconn.edu Its ATP hydrolysis activity is stimulated by the presence of the TsaB-TsaD complex. uconn.eduoup.com The binding of TsaE is thought to regulate the catalytic cycle. nih.gov Kinetic studies suggest that TsaE-catalyzed ATP hydrolysis is not required for a single turnover of t6A synthesis but is essential for the release of the modified tRNA product, allowing the enzyme complex to engage in multiple catalytic cycles. uconn.eduoup.comnih.gov The TsaE protein binds to the TsaB-TsaD complex in a way that prevents simultaneous tRNA binding, suggesting its role occurs either before or after the chemical transfer step. nih.gov
| Protein Family | Representative Member(s) | Domain(s) of Life | Function | Associated Complex/Subunits |
| TC-AMP Synthase | TsaC | Bacteria | Catalyzes TC-AMP formation from L-threonine, HCO₃⁻, and ATP. nih.gov | Functions independently. |
| Sua5 | Archaea, Eukarya | Catalyzes TC-AMP formation from L-threonine, HCO₃⁻, and ATP. nih.govresearchgate.net | Functions independently. | |
| Threonylcarbamoyl Transferase | TsaD | Bacteria | Transfers threonylcarbamoyl moiety from TC-AMP to tRNA A37. uconn.edunih.gov | TsaBDE complex. nih.gov |
| Kae1 | Archaea, Eukarya (cytosol) | Transfers threonylcarbamoyl moiety from TC-AMP to tRNA A37. oup.comresearchgate.net | KEOPS complex. researchgate.netnih.gov | |
| Qri7 | Eukarya (mitochondria) | Transfers threonylcarbamoyl moiety from TC-AMP to tRNA A37. researchgate.netnih.gov | Functions as a homodimer. researchgate.net | |
| Auxiliary Proteins | TsaB | Bacteria | Forms a scaffold with TsaD for tRNA binding. uconn.edunih.gov | TsaBDE complex. |
| TsaE | Bacteria | ATPase that facilitates product release for multiple turnovers. uconn.eduoup.com | TsaBDE complex. |
KEOPS Complex in Archaea and Eukaryotic Cytosol
In Archaea and the cytosol of Eukaryotes, the transfer of the threonylcarbamoyl group from TC-AMP to tRNA is catalyzed by a highly conserved multi-subunit protein complex known as KEOPS (Kinase, Endopeptidase and Other Proteins of Small size), also referred to as EKC (Endopeptidase-like Kinase Chromatin-associated). nih.govnih.govresearchgate.net This complex is essential for t6A synthesis. nih.gov
The core KEOPS complex is composed of four subunits: Kae1, Bud32, Cgi121, and Pcc1. researchgate.netresearchgate.netnih.gov In fungi and metazoa, a fifth subunit, Gon7, is also present. researchgate.netresearchgate.net Archaea possess a paralog of Pcc1, named Pcc2, which acts as a fifth subunit. researchgate.net Kae1 (TsaD homolog) is the catalytic subunit, an ASHKA-fold metalloprotein that facilitates the transfer of the threonylcarbamoyl moiety to the tRNA. nih.govresearchgate.net The other subunits play crucial auxiliary roles. nih.govoup.com Bud32 is an atypical protein kinase that participates in tRNA binding and modulates the catalytic activity of KEOPS through ATP hydrolysis. nih.govoup.com Cgi121 promotes the binding of tRNA to the complex, and Pcc1 provides the interface for the dimerization of the complex, which is required for its catalytic activity. nih.govoup.com The linear arrangement of the subunits within the complex is typically Cgi121-Bud32-Kae1-Pcc1. researchgate.net In fungi and animals, the Gon7 subunit binds to Pcc1, which blocks the dimerization of the KEOPS complex. researchgate.net
Biochemical and structural studies have shown that the dimerization of the archaeal KEOPS complex, mediated by Pcc1, is essential for its in vitro t6A biosynthesis activity. oup.com The entire complex works in concert with the Sua5/YRDC enzyme (the TsaC homolog in these domains) to complete the t6A modification. researchgate.netnih.gov
| Subunit | Human Ortholog | Function in t6A Biosynthesis |
| Kae1 | OSGEP | Catalytic subunit; transfers the threonylcarbamoyl moiety from TC-AMP to A37 of tRNA. researchgate.netnih.gov |
| Bud32 | TP53RK | Atypical kinase; binds tRNA and modulates Kae1 activity via ATP hydrolysis. nih.govoup.com |
| Cgi121 | TPRKB | Promotes tRNA binding to the KEOPS complex. nih.govoup.com |
| Pcc1 | LAGE3 | Mediates dimerization of the KEOPS complex, which is essential for activity. nih.govoup.com |
| Gon7 | C14orf142 / GON7 | Found in fungi and metazoa; binds Pcc1 and prevents KEOPS dimerization. researchgate.netoup.com |
| Pcc2 | N/A | Archaeal-specific paralog of Pcc1; acts as a fifth core subunit. researchgate.net |
Mitochondrial t6A Synthesis Machinery (Sua5/YRDC and Qri7/OSGEPL1)
In eukaryotic mitochondria, the t6A synthesis pathway is more streamlined compared to the cytosolic system. nih.govasm.org This machinery consists of only two nuclear-encoded proteins that are imported into the mitochondria: Sua5/YRDC and Qri7/OSGEPL1. nih.govnih.gov
Sua5 (in yeast) or its human homolog YRDC is responsible for the first step of the pathway, synthesizing the TC-AMP intermediate from L-threonine, ATP, and bicarbonate. mdpi.comnih.gov This protein is localized in both the cytoplasm and mitochondria. nih.gov
The second step, the transfer of the threonylcarbamoyl group to mitochondrial tRNAs, is catalyzed by Qri7 (in yeast) or its human homolog OSGEPL1. nih.govnih.gov Qri7/OSGEPL1 is a homolog of the catalytic KEOPS subunit Kae1 and the bacterial TsaD. mdpi.comsemanticscholar.org Unlike its cytosolic and bacterial counterparts, Qri7/OSGEPL1 functions independently without the need for additional protein partners like those found in the KEOPS or bacterial TsaBDE complexes. mdpi.comnih.gov However, for its catalytic activity, Qri7 must form a homodimer. nih.govoup.com This two-component system (Sua5/YRDC and Qri7/OSGEPL1) represents the minimal machinery required for t6A biosynthesis. nih.govasm.org The absence of OSGEPL1 leads to a lack of t6A modification in mitochondrial tRNAs, resulting in impaired mitochondrial protein synthesis and respiratory defects. nih.govoup.com
Comparative Analysis of t6A Biosynthetic Pathways Across Different Organisms
The biosynthesis of t6A showcases a fascinating example of evolutionary conservation and diversification. While the core two-step chemical reaction is universal, the protein machinery, particularly for the second step, differs significantly across the three domains of life and even within eukaryotic organelles. nih.govmdpi.comsemanticscholar.org
Two protein families are universally involved in t6A biosynthesis: TsaC/Sua5 and TsaD/Kae1/Qri7. mdpi.comasm.org The TsaC/Sua5 family is responsible for the synthesis of the TC-AMP intermediate in all known systems. asm.org The TsaD/Kae1/Qri7 family contains the catalytic enzyme that transfers the threonylcarbamoyl moiety to the tRNA. mdpi.comnih.gov
Bacteria: The pathway requires four proteins: TsaC (YrdC), TsaD (YgjD), TsaB (YeaZ), and TsaE (YjeE). nih.gov TsaC synthesizes TC-AMP. uconn.edu The transfer of the threonylcarbamoyl group is then catalyzed by the threonylcarbamoyl transferase (TCT) complex, composed of TsaD, TsaB, and TsaE. nih.gov
Archaea: The synthesis involves Sua5 and the five-subunit KEOPS complex (Kae1, Bud32, Cgi121, Pcc1, and Pcc2). researchgate.netresearchgate.net Sua5 produces TC-AMP, which is then used by the KEOPS complex, with Kae1 as the catalytic subunit, to modify the tRNA. researchgate.net
Eukaryotic Cytosol: The pathway is similar to that in Archaea, utilizing Sua5/YRDC and the KEOPS complex. nih.gov In fungi and metazoa, the KEOPS complex includes a fifth subunit, Gon7. researchgate.net
Eukaryotic Mitochondria: This system is the most simplified, requiring only two proteins: Sua5/YRDC and the standalone transferase Qri7/OSGEPL1, which functions as a homodimer. mdpi.comnih.govasm.org
This divergence suggests that while the core catalytic function is ancient, the regulatory and structural components that support this function have evolved differently to adapt to the specific cellular environments of each domain. mdpi.comsemanticscholar.org
| Domain/Organelle | Step 1: TC-AMP Synthesis | Step 2: Threonylcarbamoyl Transfer |
| Bacteria | TsaC (YrdC) | TsaD (YgjD), TsaB (YeaZ), TsaE (YjeE) Complex nih.govnih.gov |
| Archaea | Sua5 | KEOPS Complex (Kae1, Bud32, Cgi121, Pcc1, Pcc2) researchgate.netresearchgate.net |
| Eukaryotic Cytosol | Sua5 / YRDC | KEOPS Complex (Kae1/OSGEP, Bud32/TP53RK, Cgi121/TPRKB, Pcc1/LAGE3, +/- Gon7) mdpi.comnih.gov |
| Eukaryotic Mitochondria | Sua5 / YRDC | Qri7 / OSGEPL1 (homodimer) mdpi.comnih.gov |
Substrate Specificity and Enzyme Mechanism
The biosynthesis of t6A proceeds through a well-defined two-step mechanism. mdpi.com
Step 1: TC-AMP Synthesis The reaction is catalyzed by the TsaC/Sua5/YRDC family of enzymes. uconn.edu These enzymes utilize L-threonine, bicarbonate (or CO2), and ATP to produce the activated intermediate, L-threonylcarbamoyl-adenylate (TC-AMP), along with inorganic pyrophosphate (PPi). mdpi.com Studies on bacterial TsaC have shown that this enzyme can exhibit relaxed substrate specificity. nih.gov It can utilize amino acids other than L-threonine, such as L-hydroxynorvaline, and can also accept other nucleotide triphosphates (NTPs) in place of ATP, although with lower efficiency. nih.govresearchgate.net This promiscuity of TsaC is the basis for the biosynthesis of related modifications like N6-hydroxynorvalylcarbamoyl adenosine (hn6A) in some organisms. nih.gov
Step 2: Threonylcarbamoyl Transfer The second step involves the transfer of the threonylcarbamoyl (TC) moiety from the unstable TC-AMP intermediate to the N6 nitrogen of A37 in the target tRNA. mdpi.comnih.gov This reaction is catalyzed by the TsaD/Kae1/Qri7 family of enzymes. oup.com In contrast to the first step, the enzymes in this step exhibit much more stringent substrate specificity. nih.gov The bacterial TsaD, for instance, is considered the "gatekeeper" of the pathway, efficiently transferring the threonylcarbamoyl group from TC-AMP and, to a lesser extent, the hydroxynorvalylcarbamoyl group from hnC-AMP, but discriminating against other TC-AMP analogs. nih.gov The identity of the tRNA itself can also play a role in determining which modification is ultimately present. pdx.edu The transfer reaction catalyzed by the bacterial TCT complex (TsaBDE) requires ATP hydrolysis by the TsaE subunit for multiple turnovers, suggesting a role for ATP in product release or resetting the complex for the next catalytic cycle. uconn.edunih.gov In archaea and eukaryotes, the ATPase activity of the Bud32 subunit of the KEOPS complex is also believed to play a regulatory role in the transfer reaction. oup.com
| Enzyme Family | Function | Substrates | Product(s) | Notes |
| TsaC/Sua5/YRDC | Synthesis of activated intermediate mdpi.comuconn.edu | L-threonine, HCO3-/CO2, ATP | L-threonylcarbamoyl-adenylate (TC-AMP), PPi | Exhibits relaxed substrate specificity, allowing for the formation of related modifications like hn6A. nih.gov |
| TsaD/Kae1/Qri7 | Transfer of threonylcarbamoyl moiety to tRNA A37 mdpi.comnih.gov | TC-AMP, substrate tRNA | t6A-modified tRNA, AMP | Displays stringent substrate specificity, acting as the gatekeeper of the pathway. nih.gov Requires accessory proteins (TsaB/E or KEOPS) in bacteria, archaea, and eukaryotic cytosol. mdpi.com |
Biological Functions and Mechanisms of Action of N6 Threonylcarbamoyladenosine T6a
Role in tRNA Anticodon Stem-Loop Structure and Stability
The t6A modification is a key architectural element in the anticodon stem-loop (ASL) of tRNA. nih.gov It plays a crucial role in remodeling and stabilizing the conformation of the anticodon loop. oup.comnih.gov This stabilization is achieved by preventing the formation of an intramolecular hydrogen bond between U33 and A37, which would otherwise create a less optimal loop structure. oup.comresearchgate.net By precluding this interaction, t6A ensures that the anticodon loop adopts a proper, open conformation necessary for efficient and accurate interaction with the messenger RNA (mRNA) codon in the ribosome. researchgate.net
Influence on Codon-Anticodon Pairing and Wobble Decoding
The presence of t6A at position 37 significantly influences the dynamics of codon-anticodon pairing. It strengthens the interaction between the first base of the codon (A1) and the third base of the anticodon (U36), a weak A-U base pair. oup.comnsf.gov This reinforcement is crucial for the accurate recognition of ANN codons.
Furthermore, t6A plays a sophisticated role in wobble decoding, the ability of a single tRNA to recognize multiple synonymous codons. It appears to homogenize the process of elongation by modulating the decoding rates of different codons. nih.govresearchgate.net Specifically, t6A can slow the elongation rate at codons decoded by high-abundance tRNAs and those involving I34:C3 base pairs, while increasing the elongation rate for rare tRNAs and those utilizing G34:U3 wobble pairs. nih.gov This regulatory function helps to maintain a balanced and efficient flow of translation across the transcriptome.
Contribution to Translational Fidelity and Efficiency
A primary function of the t6A modification is to ensure the fidelity and efficiency of translation. researchgate.netnih.gov By stabilizing the codon-anticodon interaction, t6A prevents the misreading of near-cognate codons, thereby reducing the rate of amino acid misincorporation. oup.comnih.gov The absence of t6A leads to a notable increase in translational infidelity, where tRNAs can bind to and translate incorrect codons. oup.com
Prevention of Frameshifting and Regulation of Initiation Codon Selection
Maintaining the correct reading frame is paramount for the synthesis of functional proteins, and t6A plays a vital role in this process. researchgate.netnih.gov The modification helps to prevent +1 frameshifting, a translational error where the ribosome shifts its reading frame by one nucleotide. oup.comresearchgate.net The stabilizing effect of t6A on the anticodon loop and its interaction with the codon helps to lock the ribosome onto the correct reading frame. elifesciences.orgnih.govembopress.org
In addition to preventing frameshifting during elongation, t6A is also important for the accurate selection of the initiation codon. nih.govnih.gov The absence of t6A can lead to an increase in translation initiation at upstream, non-AUG start codons, resulting in the production of aberrant proteins. nih.govresearchgate.net This highlights the role of t6A in ensuring that translation begins at the correct site on the mRNA.
Impact on Ribosome Function and Dynamics
The t6A modification has a discernible impact on ribosome function and dynamics. The stabilized conformation of the anticodon stem loop facilitated by t6A promotes the efficient entry of aminoacylated tRNAs into the A-site of the ribosome. nih.gov Deficiencies in t6A can lead to observable defects in ribosome assembly, including a "half-mer" phenotype in polysome profiles, which is indicative of problems in translation initiation. researchgate.net
Furthermore, the absence of t6A can alter ribosome occupancy on specific genes. For instance, in yeast strains lacking t6A, there is an increased ribosome occupancy on genes involved in arginine synthesis. nih.gov This suggests that the decoding of specific codons is more dependent on the t6A modification than others, leading to ribosome pausing at these sites when the modification is absent. microbialcell.com
Involvement in Cellular Proteostasis and Protein Homeostasis
The accuracy of protein synthesis is intrinsically linked to cellular proteostasis, the maintenance of a functional proteome. By ensuring translational fidelity, t6A plays a crucial role in protein homeostasis. nih.govresearchgate.net When t6A is absent, the increased rate of amino acid misincorporation and frameshifting leads to the synthesis of misfolded and aberrant proteins. nih.govnih.gov
The accumulation of these non-functional proteins can overwhelm the cellular machinery responsible for protein quality control, leading to the formation of protein aggregates. researchgate.netnih.gov This disruption of protein homeostasis triggers cellular stress responses, most notably the Unfolded Protein Response (UPR), which is activated in response to an accumulation of unfolded proteins in the endoplasmic reticulum. nih.govnih.gov Therefore, t6A is essential for preventing the proteotoxic stress that arises from inaccurate translation. mit.edu
Role in Stress Responses and Adaptation
The cellular level of t6A modification is not static and can be modulated in response to various stress conditions, suggesting a role for this modification in cellular adaptation. nih.govbiorxiv.org Yeast strains deficient in t6A exhibit sensitivity to a range of stresses, including heat stress, salt stress, and ethanol. nih.govresearchgate.net This indicates that the translational fidelity and efficiency provided by t6A are particularly critical for coping with adverse environmental conditions.
The connection between t6A and stress responses is further underscored by the activation of the UPR in t6A-deficient organisms. nih.govnih.gov This response is a protective mechanism to deal with the accumulation of misfolded proteins. Furthermore, tRNA modifications, including t6A, are increasingly recognized as dynamic regulators of translation that allow cells to fine-tune their proteome in response to environmental cues and stresses. nih.gov
Interactive Data Tables
Table 1: Summary of t6A's Role in Translation
| Biological Function | Mechanism of Action | Consequence of Deficiency |
| tRNA Structure & Stability | Prevents U33-A37 hydrogen bond, promotes open loop conformation. oup.comresearchgate.net | Destabilized anticodon loop. |
| Codon-Anticodon Pairing | Strengthens A1-U36 interaction. oup.com | Reduced binding affinity, inaccurate decoding. |
| Translational Fidelity | Prevents misreading of near-cognate codons. oup.comnih.gov | Increased amino acid misincorporation. oup.com |
| Translational Efficiency | Promotes efficient decoding and aminoacylation. nih.govnih.gov | Ribosome pausing, reduced protein synthesis. nih.gov |
| Reading Frame Maintenance | Stabilizes codon-anticodon interaction to prevent slippage. elifesciences.org | Increased +1 frameshifting. oup.comresearchgate.net |
| Initiation Codon Selection | Ensures accurate recognition of the start codon. nih.govnih.gov | Initiation at non-AUG codons. nih.govresearchgate.net |
| Proteostasis | Ensures synthesis of correctly folded proteins. nih.govresearchgate.net | Protein aggregation, proteotoxic stress. researchgate.netnih.gov |
| Stress Response | Maintains translational integrity under stress. nih.govresearchgate.net | Sensitivity to heat, salt, and other stresses. nih.govresearchgate.net |
Table 2: T6A Deficiency Phenotypes Across Organisms
| Organism | Observed Phenotypes |
| Yeast (Saccharomyces cerevisiae) | Severe growth defects, sensitivity to heat, salt, and ethanol, ribosome assembly defects, increased frameshifting, activation of the Unfolded Protein Response (UPR). nih.govresearchgate.net |
| Bacteria (Escherichia coli) | Essential for viability in most prokaryotes, determinant for aminoacylation of tRNAIle. nih.govmit.edu |
| Fruit Fly (Drosophila melanogaster) | Required for organismal growth and cell survival, activation of UPR upon knockdown of synthesis genes. nih.govnih.gov |
| Human Cells | Deficiency in mitochondrial t6A leads to impaired translation efficiency, translational infidelity, and activation of the mitochondrial UPR. oup.comnih.gov |
Regulation of N6 Threonylcarbamoyladenosine T6a Modification Levels
Genetic Regulation of t6A Biosynthesis Genes (e.g., tsaC, tsaD, tsaB, tsaE, SUA5, KAE1)
The biosynthesis of t6A is a two-step enzymatic process. oup.com The first step involves the synthesis of an L-threonylcarbamoyl adenylate (TC-AMP) intermediate from L-threonine, bicarbonate, and ATP, a reaction catalyzed by the TsaC/Sua5 family of enzymes. oup.comuconn.edu In the second step, the threonylcarbamoyl moiety is transferred from TC-AMP to adenosine (B11128) at position 37 of tRNA, a reaction catalyzed by the TsaD/Kae1/Qri7 protein family. oup.com The genetic regulation of the genes encoding these enzymes is fundamental to controlling t6A levels.
In bacteria, the biosynthesis of t6A requires the products of the tsaC, tsaD, tsaB, and tsaE genes. mdpi.com TsaC is responsible for producing the TC-AMP intermediate. nih.gov The TsaD-TsaB-TsaE complex then facilitates the transfer of the threonylcarbamoyl group to the tRNA. mdpi.com Specifically, TsaD is the catalytic subunit, which must bind to TsaB for efficient activity. oup.com TsaE, an ATPase, is thought to facilitate multiple rounds of modification. oup.comnih.gov The essentiality of these genes in many bacteria, such as E. coli, underscores the critical role of t6A modification for survival. nih.gov However, the essentiality of these genes is not universal across all bacteria. nih.gov
In archaea and the cytoplasm of eukaryotes, the process is carried out by Sua5 and the KEOPS (Kinase, Endopeptidase and Other Proteins of Small size) complex. oup.comresearchgate.net Sua5 is the functional analog of TsaC, synthesizing TC-AMP. researchgate.netasm.org The KEOPS complex, which includes the catalytic subunit Kae1 (an ortholog of TsaD), then modifies the tRNA. oup.comresearchgate.net Deletion of SUA5 or components of the KEOPS complex, such as KAE1, leads to the absence of t6A and results in severe growth defects or lethality in yeast. mdpi.com
The genetic organization and regulation of these genes can vary between organisms. In some bacteria, the tsa genes are organized in an operon, suggesting a coordinated regulation of their expression. The essential nature of these genes in many model organisms highlights that their expression is tightly controlled to ensure adequate levels of t6A for proper cellular function.
| Organism Type | Key Genes | Function of Gene Products |
| Bacteria | tsaC | Synthesizes L-threonylcarbamoyl adenylate (TC-AMP) intermediate. nih.gov |
| tsaD | Catalytic subunit that transfers the threonylcarbamoyl moiety to tRNA. oup.com | |
| tsaB | Forms a complex with TsaD, essential for its catalytic efficiency. oup.com | |
| tsaE | ATPase that facilitates multiple rounds of t6A modification. oup.comnih.gov | |
| Eukaryotes/Archaea | SUA5 | Synthesizes TC-AMP intermediate (ortholog of tsaC). researchgate.netasm.org |
| KAE1 | Catalytic subunit of the KEOPS complex (ortholog of tsaD). oup.comresearchgate.net |
Potential for Post-Transcriptional and Post-Translational Control
While genetic regulation is a primary control point, the activity of the t6A biosynthesis machinery is likely also modulated at the post-transcriptional and post-translational levels. Post-transcriptional regulation can involve mechanisms such as alternative splicing and control of mRNA stability, which can fine-tune the levels of the t6A biosynthetic enzymes. wikipedia.orgnih.gov For instance, in plants, alternative splicing of genes encoding chromatin regulators has been observed in response to environmental stress, suggesting that similar mechanisms could regulate t6A biosynthesis genes. nih.gov
Post-translational modifications (PTMs) of the t6A biosynthetic enzymes represent another potential layer of regulation. PTMs like phosphorylation, acetylation, and ubiquitination can rapidly alter protein activity, localization, or stability. researchgate.net For example, the ATPase activity of TsaE in bacteria is strongly activated upon binding to the TsaBD complex, indicating a form of allosteric regulation. nih.gov Similarly, the assembly and activity of the multi-subunit KEOPS complex in eukaryotes could be regulated by PTMs of its components, thereby controlling the final step of t6A synthesis. While direct evidence for specific PTMs regulating the core t6A machinery is still emerging, the complexity of the biosynthetic complexes, particularly KEOPS, suggests that such regulatory mechanisms are likely to play a significant role.
Modulation of t6A Levels in Response to Environmental Cues and Growth Phases
Cells must adapt their translational machinery to changing environmental conditions and different growth phases. This includes modulating the levels of tRNA modifications like t6A. nih.gov The regulation of t6A levels allows cells to fine-tune protein synthesis in response to stress and nutrient availability.
Studies in various organisms have shown that the absence of t6A can lead to pleiotropic phenotypes, including sensitivity to stress conditions. asm.orgnih.gov This suggests that t6A levels are dynamically regulated to cope with environmental challenges. For instance, in the pathogenic fungus Cryptococcus neoformans, Sua5 and the KEOPS complex are crucial for the stress response. asm.org In plants, developmental transitions, which are heavily influenced by environmental cues like light and temperature, are orchestrated by complex regulatory networks that include transcriptional and post-transcriptional control. nih.govfrontiersin.org It is plausible that the t6A modification pathway is integrated into these networks to ensure proper adaptation.
| Regulatory Level | Potential Mechanism | Implication for t6A Levels |
| Genetic | Coordinated expression of biosynthetic genes (e.g., operons). | Ensures stoichiometric production of enzyme subunits. |
| Post-Transcriptional | Alternative splicing, mRNA stability. wikipedia.orgnih.gov | Fine-tunes the amount of enzyme produced from a gene. |
| Post-Translational | Protein modifications (e.g., phosphorylation), allosteric regulation. nih.govresearchgate.net | Rapidly alters the activity of the biosynthetic enzymes. |
| Environmental/Metabolic | Substrate availability (L-threonine), stress signals. nih.gov | Links cellular metabolic state and stress responses to translational capacity. |
Structural Biology of N6 Threonylcarbamoyladenosine T6a and Its Associated Complexes
Structural Characterization of t6A-Modified tRNAs
The presence of the bulky and chemically complex t6A modification at position 37 of the anticodon stem-loop (ASL) has profound structural consequences for the tRNA molecule. uconn.edu It is crucial for shaping the architecture of the ASL, which is a prerequisite for the accurate decoding of mRNA codons. uconn.edu
Structural studies have revealed several key roles of t6A:
Anticodon Loop Stabilization : The bulky threonylcarbamoyl side chain of t6A stabilizes the anticodon loop's structure. oup.com This stabilization is critical for presenting the anticodon in an optimal conformation for ribosome binding and codon recognition.
Enhanced Codon-Anticodon Pairing : t6A promotes the formation of a stable codon-anticodon duplex. nih.gov It achieves this by participating in a cross-strand base-stacking interaction with the first base of the codon on the mRNA. nih.gov This interaction strengthens the binding, particularly for weak A-U base pairs. nih.gov
Prevention of Mispairing : The modification helps prevent aberrant base pairing within the anticodon loop, such as between U33 and A37, thereby maintaining an open loop conformation necessary for translation. nih.gov
Reading Frame Maintenance : By ensuring a stable and accurate interaction between the tRNA and the mRNA, the t6A modification is vital for preventing frameshift errors during protein synthesis. nih.gov
The stabilized conformation of the ASL induced by t6A also facilitates the efficient entry of the aminoacylated tRNA into the A-site of the ribosome. nih.gov Furthermore, derivatives of t6A, such as cyclic t6A (ct6A), have been visualized and shown to contribute to decoding efficiency. elsevierpure.com
Structural Analysis of t6A Biosynthetic Enzymes and Complexes
The biosynthesis of t6A is a two-step process catalyzed by distinct enzymatic complexes that differ between the domains of life. nih.govmdpi.com The first step, the synthesis of the intermediate L-threonylcarbamoyl adenylate (TC-AMP) from L-threonine, bicarbonate, and ATP, is universally catalyzed by the TsaC/Sua5 family of enzymes. nih.govuconn.edu The second step, the transfer of the threonylcarbamoyl moiety to A37 of the tRNA, is performed by different complexes. nih.govmdpi.com
In bacteria , this transfer is catalyzed by a complex involving the proteins TsaB, TsaD, and TsaE. uconn.edumdpi.com
In archaea and the eukaryotic cytoplasm , a highly conserved five-subunit complex known as KEOPS (Kinase, Endopeptidase, and Other Proteins of Small size) is responsible. oup.commdpi.com
In mitochondria , a simpler system consisting of YrdC (the TsaC homolog) and OSGEPL1 (a TsaD homolog) carries out the modification. mdpi.comoup.com
| Domain/Organelle | Enzymatic Complex | Key Protein Subunits | Reference |
|---|---|---|---|
| Bacteria | TsaBDE Complex | TsaB, TsaC (YrdC), TsaD (YgjD), TsaE (YjeE) | uconn.edumdpi.com |
| Archaea/Eukarya (Cytoplasm) | KEOPS/EKC | Kae1 (TsaD homolog), Bud32, Cgi121, Pcc1, Gon7 (in Eukarya) | oup.commdpi.com |
| Mitochondria | YrdC/OSGEPL1 System | YrdC (TsaC/Sua5 homolog), OSGEPL1 (TsaD/Kae1 homolog) | mdpi.comoup.com |
High-resolution structural techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) have provided invaluable atomic-level details of the t6A biosynthetic machinery. nih.govnih.gov
In the bacterium Thermotoga maritima, small-angle X-ray scattering (SAXS) analysis revealed that TsaB and TsaD form a symmetric TsaB2D2 complex. researchgate.netresearchgate.net This complex can further associate with TsaE to form a TsaB2D2E2 assembly. uconn.eduresearchgate.net Crystal structures show that TsaB belongs to the ASKHA superfamily and possesses a two-lobed HSP70/actin-like fold, which is structurally similar to TsaD. nih.gov
The function of the t6A biosynthetic enzymes relies on a network of precise protein-protein interactions.
Bacterial TsaBDE Complex:
TsaB acts as a central dimerization scaffold, bringing two TsaD subunits together to form the core TsaB2D2 complex. researchgate.netresearchgate.net This role is analogous to that of Pcc1 in the archaeal KEOPS complex. researchgate.netresearchgate.net
TsaD interacts directly with TsaB. mdpi.com
TsaC (YrdC) , the enzyme synthesizing the TC-AMP intermediate, is considered a central component, with studies showing it binds to the other proteins required for biosynthesis. tandfonline.com Pull-down experiments in E. coli confirmed interactions between TsaC and both TsaB and TsaD. nih.gov
TsaE is an ATPase that associates with the TsaB2D2-tRNA platform. researchgate.netresearchgate.net
Eukaryotic/Archaeal KEOPS Complex: The KEOPS complex is a stable, pre-assembled entity. nih.gov
Pcc1 dimerization is the linchpin for the formation of the active KEOPS dimer. oup.com
Kae1 is the catalytic subunit that transfers the threonylcarbamoyl group. oup.com
Bud32 is a kinase that directly participates in binding the tRNA substrate. oup.com
Cgi121 functions to promote the binding of tRNA to the complex. oup.com
| Complex | Interacting Proteins | Function of Interaction | Reference |
|---|---|---|---|
| Bacterial TsaBDE | TsaB - TsaD | Forms the core TsaB2D2 catalytic platform | researchgate.netresearchgate.net |
| TsaC - TsaB/TsaD | Delivery of TC-AMP intermediate to the transferase complex | nih.gov | |
| (TsaB2D2-tRNA) - TsaE | Facilitates product release and multiple turnover via ATP hydrolysis | researchgate.netresearchgate.net | |
| KEOPS | Pcc1 - Pcc1 | Dimerization of the entire KEOPS complex, essential for activity | oup.com |
| Bud32 - tRNA | Directly involved in substrate tRNA binding | oup.com | |
| Cgi121 - KEOPS/tRNA | Promotes tRNA binding to the complex | oup.com |
Dynamics of tRNA-Modifying Enzyme Interactions with Substrate tRNA
The interaction between the t6A biosynthetic complexes and their tRNA substrates is a dynamic process involving specific recognition elements. Studies have shown that the enzymes recognize features within the anticodon loop of the tRNA.
Key determinants for tRNA recognition include the unmodified adenosine (B11128) at position 37 (A37) and a uridine (B1682114) at position 36 (U36). nih.gov The presence of an adenosine at position 38 (A38) also enhances the efficiency of the modification reaction. nih.gov
In the bacterial system, the TsaB2D2 complex constitutes the minimal platform for binding a single tRNA molecule. researchgate.netresearchgate.net Once the tRNA is bound, a TsaE subunit can then associate with the complex. researchgate.netresearchgate.net Kinetic studies suggest that the ATPase activity of TsaE is not required for the chemical transfer step itself but is crucial for the release of the modified tRNA product, allowing for subsequent rounds of catalysis. uconn.eduresearchgate.net
In the KEOPS complex, the Bud32 and Cgi121 subunits play direct roles in recruiting the tRNA substrate. oup.com A structural model of the archaeal KEOPS-tRNA complex, based on the crystal structure of the Methanocaldococcus jannaschii Cgi121 subunit bound to a tRNA fragment, provides a snapshot of this interaction, highlighting the importance of Cgi121 in positioning the tRNA for modification by the Kae1 catalytic subunit. oup.com NMR techniques, such as saturation transfer difference, have been employed to map the binding interface between E. coli TsaC and the anticodon stem-loop of a tRNA, further detailing these dynamic interactions at a molecular level. tandfonline.com
Advanced Research Methodologies and Applications Utilizing N6 N Threonylcarbonyl Adenosine 13c4,15n
Isotopic Labeling Strategies for Nucleic Acid Research
Isotopic labeling is a cornerstone of modern nucleic acid research, enabling detailed structural and dynamic studies that are often intractable with unlabeled molecules. The incorporation of stable isotopes like ¹³C and ¹⁵N into RNA allows for the application of powerful heteronuclear NMR techniques, which significantly improve spectral resolution and provide deeper insights into molecular structure and function. nih.govnih.gov
The generation of tRNA containing the specifically labeled N6-(N-Threonylcarbonyl)adenosine-13C4,15N modification relies on exploiting the natural biosynthetic pathway of t6A. This enzymatic process utilizes L-threonine, bicarbonate (HCO₃⁻), and adenosine (B11128) triphosphate (ATP) as substrates. mdpi.comnih.gov The general strategy involves two main stages: the production of an unmodified tRNA transcript, followed by in vitro or in-extract modification using labeled precursors.
First, an unmodified tRNA transcript is typically produced in large quantities via in vitro transcription using T7 RNA polymerase. nih.gov This reaction can be programmed to produce a specific tRNA sequence from a DNA template. While the tRNA transcript itself can be uniformly labeled with ¹⁵N by using ¹⁵N-labeled nucleotide triphosphates (NTPs) in the transcription reaction, the key step for producing this compound involves the post-transcriptional modification step. nih.govresearchgate.net
Following the synthesis and purification of the unmodified tRNA, it is incubated in a system containing the necessary enzymes for t6A biosynthesis. This can be a crude cellular extract (e.g., from yeast or E. coli) or a reconstituted system with purified enzymes. researchgate.net Crucially, the reaction mixture is supplemented with isotopically labeled L-threonine containing four ¹³C atoms and one ¹⁵N atom ([¹³C₄, ¹⁵N]L-threonine). The t6A-synthesizing enzymes then utilize this "heavy" threonine to build the threonylcarbonyl moiety and attach it to the adenosine at position 37 (A37) of the tRNA. The successful incorporation of the labeled modification can be verified using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), which can detect the mass shift corresponding to the heavy isotopes. researchgate.net
Table 1: Key Components in the Biosynthesis of N6-(N-Threonylcarbonyl)adenosine (t6A)
| Component | Role in Biosynthesis | Domain(s) |
| Substrates | ||
| L-Threonine | Source of the threonyl group | Universal |
| Bicarbonate (HCO₃⁻) | Source of the carbonyl group | Universal |
| ATP | Provides energy for the reaction | Universal |
| Unmodified tRNA | The macromolecule to be modified at A37 | Universal |
| Enzymes | ||
| TsaC / Sua5 | Catalyzes the formation of the L-threonylcarbamoyl adenylate (TC-AMP) intermediate | Universal |
| TsaD-TsaB-TsaE Complex | Transfers the TC-moiety from TC-AMP to tRNA | Bacteria |
| KEOPS Complex | Transfers the TC-moiety from TC-AMP to tRNA | Archaea, Eukarya |
| Qri7 / OSGEPL1 | Transfers the TC-moiety from TC-AMP to tRNA | Mitochondria |
Researchers can employ different isotopic enrichment strategies depending on the specific scientific question being addressed. These strategies primarily fall into two categories: uniform enrichment and site-specific enrichment.
Uniform Isotopic Enrichment: In this approach, the entire RNA molecule is enriched with ¹³C and/or ¹⁵N. This is typically achieved by preparing the RNA through in vitro transcription using fully ¹³C,¹⁵N-labeled NTPs. nih.gov These labeled NTPs are often produced by growing bacteria (like E. coli) in minimal media where the sole carbon and nitrogen sources are ¹³C-glucose and ¹⁵N-ammonium salts, respectively. researchgate.net While this method labels every nucleotide, it can lead to complex NMR spectra with extensive scalar couplings that can complicate analysis, especially for larger RNAs. nih.gov
Site-Specific Isotopic Enrichment: This powerful strategy involves incorporating isotopic labels at specific, predefined locations within the molecule. The preparation of this compound is a prime example of site-specific enrichment. Here, the tRNA backbone can remain unlabeled (or be uniformly ¹⁵N-labeled for detection purposes), while the isotopic probes (¹³C and ¹⁵N) are located exclusively within the t6A modification itself. researchgate.net This is achieved by supplying the labeled precursor, [¹³C₄, ¹⁵N]L-threonine, to the enzymatic modification machinery. The major advantage of this approach is the dramatic simplification of NMR spectra. It allows researchers to focus on the signals originating directly from the modified nucleoside, enabling unambiguous assignment and detailed characterization of the local structure, dynamics, and interactions of the t6A moiety without interference from the rest of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is an unparalleled technique for studying the structure, dynamics, and interactions of biological macromolecules in solution at atomic resolution. The use of isotopically labeled samples, such as tRNA containing this compound, is essential for overcoming the inherent challenges of RNA NMR, such as spectral overlap and size limitations. nih.gov
Understanding the sequence and kinetics of the numerous modifications a tRNA undergoes during its maturation is a significant challenge. Time-resolved NMR spectroscopy offers a non-invasive method to observe these processes as they occur. bohrium.comnih.govbiorxiv.org The experimental setup involves introducing a ¹⁵N-labeled, unmodified tRNA transcript into a cell extract within an NMR tube. nih.gov A series of two-dimensional ¹H-¹⁵N heteronuclear single quantum coherence (HSQC) or similar spectra are then recorded over time. These spectra serve as "fingerprints" of the tRNA's folded structure.
As enzymatic modifications occur, the local chemical environment of nuclei near the modification site changes, resulting in shifts in the positions of existing NMR signals or the appearance of new ones. bohrium.comresearchgate.net By tracking these spectral changes over time, the kinetics of specific modification events can be determined. nih.gov
The use of a substrate specifically labeled at the modification site, such as by incorporating this compound, would be particularly advantageous. The unique ¹³C and ¹⁵N signals from the threonylcarbonyl group would provide a direct and unambiguous probe to monitor the formation of t6A. This allows researchers to precisely measure the rate of the t6A synthase activity in a complex mixture and study how this specific step is influenced by other modifications or cellular factors.
The t6A modification at position 37 plays a critical role in maintaining the structural integrity of the anticodon loop. It helps to ensure a proper, open loop conformation that is required for efficient and accurate codon recognition on the ribosome. rsc.orgresearchgate.net Computational and structural studies have shown that the t6A side chain restricts the conformational freedom of the anticodon loop and participates in stacking interactions that stabilize the codon-anticodon duplex. nih.govrsc.org
NMR studies on tRNA containing this compound provide a high-resolution window into these structural features. The ¹³C and ¹⁵N labels within the t6A moiety serve as sensitive probes of its local environment and dynamics. Advanced NMR experiments can be used to:
Define Conformation: Measure scalar and dipolar couplings involving the labeled nuclei to precisely determine the torsional angles and orientation of the threonylcarbonyl side chain relative to the adenine (B156593) base and the rest of the anticodon loop.
Probe Dynamics: Analyze the relaxation properties of the ¹³C and ¹⁵N nuclei to characterize the motion of the t6A modification on timescales ranging from picoseconds to seconds. This can reveal whether the modification is rigid or flexible, which has important implications for its function in translation. oup.com
Map Interactions: Observe changes in the chemical shifts of the labeled atoms upon binding to ribosomal components or mRNA, thereby mapping the points of interaction and elucidating how t6A mediates its function in the context of the ribosome.
The biosynthesis of t6A is a multi-step enzymatic process. In the first step, enzymes of the TsaC/Sua5 family synthesize an L-threonylcarbamoyl adenylate (TC-AMP) intermediate from L-threonine, bicarbonate, and ATP. mdpi.comnih.gov In the second step, this activated moiety is transferred to A37 of the tRNA by a separate set of enzymes (the TsaBDE complex in bacteria or the KEOPS complex in eukaryotes). nih.govnih.gov
Isotopically labeled substrates are invaluable tools for dissecting such enzymatic mechanisms. By using [¹³C₄, ¹⁵N]L-threonine, researchers can use NMR to follow the entire reaction pathway:
Intermediate Formation: The binding of the labeled threonine to the TsaC/Sua5 enzyme and its subsequent conversion to the TC-AMP intermediate can be monitored by observing the ¹³C and ¹⁵N signals of the substrate. This can provide information on the binding affinity and the kinetics of the first chemical step.
Substrate Recognition: NMR can be used to study how the t6A-synthesizing enzymes recognize their specific tRNA substrates. By comparing the NMR spectra of the labeled, modified tRNA in its free state and when bound to the enzyme, researchers can identify the specific contacts between the enzyme and the t6A modification, shedding light on the principles of substrate recognition.
Catalytic Mechanism: The transfer of the labeled threonylcarbamoyl group from the enzyme-bound intermediate to the tRNA can be followed directly. Kinetic isotope effects, measured by comparing the reaction rates of labeled and unlabeled threonine, can help to determine the rate-limiting step of the catalytic cycle.
Study of Protein-tRNA Interactions and Complex Formation
The N6-threonylcarbamoyladenosine (t6A) modification, located at position 37 in the anticodon stem-loop of tRNAs decoding ANN codons, plays a crucial role in mediating interactions with various proteins, thereby ensuring translational fidelity. uconn.edunih.gov The presence of t6A shapes the architecture of the anticodon loop, which is a critical step for the accurate decoding of mRNA codons. uconn.edu This modification is essential for stable codon-anticodon pairing and helps to prevent frameshifting during protein synthesis. nih.gov
In Archaea and Eukarya, the biosynthesis of t6A involves the Kinase, Endopeptidase and Other Proteins of Small Size (KEOPS) complex. Studies have demonstrated that the archaeal KEOPS complex strongly binds to tRNA in vitro. This suggests that KEOPS functions as a tRNA-binding platform, which is a necessary step in the modification reaction. nih.gov The interaction is not solely dependent on the catalytic subunit; for instance, in eukaryotes, the Cgi121 subunit of the KEOPS complex is responsible for recruiting tRNAs to the complex. researchgate.net The use of isotopically labeled t6A precursors, such as this compound, in conjunction with biophysical techniques like surface plasmon resonance (SPR) or electrophoretic mobility shift assays (EMSA), allows for precise characterization of these binding kinetics and affinities. These labeled compounds enable researchers to distinguish substrate tRNA from product tRNA and to quantify the efficiency of complex formation and product release, providing deeper insights into the dynamic interplay between tRNA and the t6A biosynthetic machinery.
Mass Spectrometry (MS) Based Analysis of t6A
Mass spectrometry has become an indispensable tool for the analysis of tRNA modifications, including t6A. nih.gov It offers high sensitivity and specificity for detecting, quantifying, and localizing modified nucleosides within tRNA molecules. Methodologies typically involve the enzymatic hydrolysis of purified tRNA into individual nucleosides, followed by analysis using liquid chromatography coupled to mass spectrometry (LC-MS). mit.edu This approach allows for the comprehensive profiling of the entire spectrum of tRNA modifications. mit.edubiorxiv.org
LC-MS-based techniques are frequently employed for both the qualitative identification and quantitative measurement of t6A levels in total tRNA pools. mit.edubiorxiv.org In a typical workflow, tRNA is purified, digested into single nucleosides, and then separated by reversed-phase high-performance liquid chromatography (HPLC). The eluting nucleosides are then detected and quantified by a mass spectrometer, often using dynamic multiple reaction monitoring (DMRM) for enhanced sensitivity and specificity. mit.edu This method allows for the quantification of the relative proportions of modified nucleosides from just a few micrograms of tRNA. mit.edu
Isotopically labeled standards, such as this compound, are crucial for absolute quantification. By spiking a known amount of the labeled standard into a biological sample, the endogenous, unlabeled t6A can be accurately quantified by comparing the mass spectrometer signal intensities of the two forms. This stable isotope dilution method corrects for variations in sample preparation and instrument response, providing highly accurate measurements. Such quantitative analyses have been used to demonstrate t6A hypomodification in response to cellular stress and to assess the functional impact of mutations in t6A biosynthesis enzymes. nih.govbiorxiv.org
| Methodology | Key Steps | Primary Application | Reference |
|---|---|---|---|
| HPLC-DMRM-MS | tRNA purification, enzymatic hydrolysis, HPLC separation, MS/MS detection. | Relative and absolute quantification of t6A and other modified nucleosides. | mit.edu |
| mim-tRNAseq | Full-length cDNA library construction from modified tRNA, computational analysis. | Simultaneous profiling of tRNA abundance and modification status. | nih.govresearchgate.net |
| Nano-tRNAseq | Nanopore-based direct sequencing of native tRNA populations. | Quantitative estimates of tRNA abundance and modification dynamics in a single experiment. | immaginabiotech.comnih.gov |
While analysis of digested nucleosides confirms the presence and quantity of t6A, localizing it to a specific position within a tRNA sequence requires analysis of larger tRNA fragments. This is typically achieved through "bottom-up" mass spectrometry approaches where tRNA is partially digested into oligonucleotides. These fragments are then analyzed by LC-MS/MS. The mass shift of 442 Da corresponding to the t6A modification allows for the identification of the fragment containing the modification. Subsequent fragmentation of this precursor ion (MS/MS) generates a series of daughter ions that can be used to pinpoint the modification to a specific residue, confirming its expected location at position 37, adjacent to the anticodon. nih.gov
Isotopically labeled precursors are fundamental to elucidating the biosynthetic pathway of t6A. The use of compounds like 13C-labeled bicarbonate and 15N-labeled threonine allows researchers to trace the origin of each atom in the final t6A molecule. Early studies established that t6A biosynthesis requires ATP, threonine, and bicarbonate. nih.gov By feeding cells or in vitro reconstitution systems with isotopically labeled substrates and analyzing the resulting t6A by mass spectrometry, the incorporation of the heavy isotopes can be monitored.
For example, incubating a reconstituted enzymatic system with [1-13C]threonine, [15N]threonine, and H¹³CO₃⁻ and subsequently analyzing the tRNA digest would reveal a mass shift in the resulting t6A corresponding to the incorporated isotopes. This confirms that these molecules are the direct precursors. Such experiments have been instrumental in confirming the two-step mechanism of t6A biosynthesis: first, the ATP-dependent synthesis of the intermediate L-threonylcarbamoyl adenylate (TC-AMP) from L-threonine and bicarbonate, and second, the transfer of the threonylcarbamoyl moiety from TC-AMP to adenosine at position 37 of the tRNA. uconn.edunih.gov The use of this compound as an internal standard in these experiments allows for precise quantification of reaction kinetics and enzyme efficiency.
Biochemical and Biophysical Assays for t6A Research
A landmark achievement in understanding t6A synthesis has been the in vitro reconstitution of the entire biosynthetic pathway using purified components. nih.govnih.gov These assays provide direct evidence for the function of the involved proteins and allow for detailed mechanistic studies. nih.gov The reconstitution demonstrated that the universally conserved proteins YrdC/Sua5 and YgjD/Kae1 are necessary but not sufficient for the reaction and require additional, non-universal accessory proteins. nih.gov
In bacteria, four proteins—YgjD (TsaD), YrdC (TsaC), YjeE (TsaB), and YeaZ (TsaE)—are both necessary and sufficient for t6A biosynthesis in vitro. nih.gov In Archaea and Eukarya, the synthesis is catalyzed by the KEOPS complex in conjunction with the Sua5 protein. nih.gov Reconstitution assays typically involve incubating a specific tRNA transcript (lacking the t6A modification) with the purified enzymes, ATP, L-threonine, and bicarbonate. The formation of t6A is then detected, often by incorporating radiolabeled [¹⁴C]threonine and measuring its incorporation into the tRNA. uconn.eduresearchgate.net
| Domain | Essential Protein Components for In Vitro Synthesis | Key Findings | Reference |
|---|---|---|---|
| Bacteria (e.g., E. coli) | YrdC (TsaC), YgjD (TsaD), YeaZ (TsaE), YjeE (TsaB) | All four proteins are necessary and sufficient for t6A formation. YeaZ and YjeE are specific to bacteria. | nih.gov |
| Archaea | KEOPS complex, Sua5 | KEOPS and Sua5 are necessary and sufficient. KEOPS acts as a tRNA-binding platform. Two distinct ATP-dependent steps were identified. | nih.gov |
| Eukarya | KEOPS complex, Sua5 | Confirmed the biological function of KEOPS and Sua5 in t6A synthesis. | nih.gov |
These in vitro systems are invaluable for dissecting the specific role of each protein component, studying the reaction's energy requirements (e.g., ATP consumption), and identifying reaction intermediates. nih.govnih.gov
Kinetic Characterization of t6A Modifying Enzymes
The biosynthesis of t6A is a complex process involving a cascade of enzymes, such as the TsaB, TsaC, TsaD, and TsaE proteins in bacteria. pdx.edunih.gov Determining the kinetic parameters of these enzymes is fundamental to understanding their efficiency, substrate specificity, and mechanism of action. The use of this compound as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) based assays provides a highly accurate method for quantifying the enzymatic product, t6A. nih.gov
In this methodology, in vitro reactions are performed with purified t6A modifying enzymes, the specific tRNA substrate, and the necessary precursors like L-threonine, ATP, and bicarbonate. nih.gov At defined time points, the reaction is stopped, and the tRNA is extracted and enzymatically digested into individual nucleosides. A known amount of the stable isotope-labeled (SIL) internal standard, this compound, is added to the mixture. thermofisher.com
The sample is then analyzed by LC-MS/MS. The SIL standard co-elutes with the enzymatically produced t6A but is detected at a different mass-to-charge ratio (m/z) due to the heavier 13C and 15N isotopes. researchgate.net This allows for the precise quantification of the native t6A by comparing its peak area to that of the internal standard, effectively correcting for variations in sample processing, extraction efficiency, and instrument response. scispace.comnih.gov By measuring the amount of t6A produced over time at varying substrate concentrations, key kinetic parameters such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max) can be determined.
Research Findings: Kinetic studies on the t6A biosynthetic pathway in Thermotoga maritima have characterized the system's substrate preference. By quantifying the formation of t6A from L-Threonine versus the formation of its analog, hydroxynorvalylcarbamoyl-6-adenosine (hn6A) from L-hydroxynorvaline, researchers have elucidated the specificity of the enzymatic machinery. The data demonstrates a clear preference for L-Threonine, driven by a significantly lower K_m value, indicating a higher binding affinity. pdx.edupdx.edu
| Substrate | K_m (μM) | V_max (μM/min) | Specificity Constant (k_cat/K_m) (μM⁻¹s⁻¹) |
|---|---|---|---|
| L-Threonine | 12.1 | 0.31 | 1460 |
| L-hydroxynorvaline | 129.4 | 0.26 | 162 |
Hybridization-Based t6A Detection Methods
Quantifying the t6A modification within a specific tRNA species from a complex mixture of cellular RNAs presents a significant analytical challenge. Hybridization-based methods leverage the sequence-specificity of nucleic acid probes to isolate or detect a target tRNA before the modification is quantified. nih.gov This approach combines the specificity of hybridization with the quantitative power of mass spectrometry, where this compound is essential for accuracy.
The methodology involves the use of a DNA or RNA probe complementary to the tRNA of interest. This probe is typically biotinylated or otherwise tagged to facilitate capture. nih.gov The probe is hybridized to a total tRNA extract, and the resulting probe-tRNA duplex is captured on a solid support, such as streptavidin-coated magnetic beads. This step isolates the target tRNA away from other tRNA species.
Following isolation, the captured tRNA is released and enzymatically hydrolyzed to nucleosides. As in the kinetic assays, a precise amount of this compound is added as an internal standard. The subsequent LC-MS/MS analysis allows for the accurate determination of the amount of t6A present in that specific tRNA. This method is invaluable for studying how the t6A modification status of a particular tRNA changes in response to cellular stress, disease, or different growth conditions.
Research Findings: This hybrid approach enables the precise measurement of the stoichiometry of the t6A modification on a specific tRNA. For example, it can be used to determine the percentage of tRNA-Lys(UUU) that is modified with t6A in different cell types or under varying environmental conditions. Such data provides critical insights into the regulation and dynamics of tRNA modification pathways.
| Sample Condition | Total tRNA-Lys(UUU) Captured (pmol) | t6A Detected (pmol) | Modification Stoichiometry (%) |
|---|---|---|---|
| Control Cells | 15.2 | 14.1 | 92.8 |
| Stressed Cells (Oxidative) | 14.8 | 10.5 | 70.9 |
| TsaC Knockdown Cells | 15.5 | 2.1 | 13.5 |
Broader Biological and Research Implications of T6a Dysfunction
Impact on Cellular Homeostasis and Viability
The absence or depletion of the t6A modification on tRNAs significantly compromises cellular homeostasis and viability. nih.gov This tRNA modification is crucial for maintaining a balanced and healthy proteome. researchgate.net Its deficiency interferes with protein homeostasis, leading to severe consequences for unicellular organisms and impacting the fitness of higher eukaryotes. nih.gov
In yeast, the absence of t6A results in severe growth defects and sensitivities to various cellular stresses, including heat, ethanol, and salt. nih.gov This suggests a breakdown in the cell's ability to cope with environmental challenges. A key consequence of t6A deficiency is the accumulation of protein aggregates and Advanced Glycation End-products (AGEs), indicating widespread protein folding defects. nih.gov This disruption of proteostasis can trigger stress response pathways. For instance, in mitochondria, the absence of t6A modification can activate the mitochondrial unfolded protein response. oup.comoup.com
Furthermore, depletion of t6A can lead to programmed cell death. In some cellular contexts, reduced viability is linked to the induction of apoptosis, a controlled process of cell self-destruction. This has been observed in studies where t6A deficiency triggers apoptotic pathways involving key protein players. While the essentiality of t6A modifying genes varies among organisms—being indispensable in E. coli and human cytoplasm but not in some other bacteria or yeasts—its absence consistently leads to significant fitness costs. oup.comoup.com
Links to Translational Control and Gene Expression Regulation
The t6A modification is a linchpin in the precise control of translation and, consequently, gene expression. khanacademy.org Located adjacent to the anticodon, it plays a pivotal role in ensuring the accuracy and efficiency of the decoding process. researchgate.net
One of the primary functions of t6A is to enhance codon-anticodon pairing stability. nih.govresearchgate.netresearchgate.net It strengthens the interaction between the codon on the mRNA and the anticodon on the tRNA, particularly for codons starting with adenosine (B11128). researchgate.netoup.com This stabilization is crucial for preventing frameshifting errors during protein synthesis, where the ribosome shifts its reading frame, leading to the production of non-functional and potentially toxic proteins. nih.govoup.comoup.comresearchgate.net
Studies in yeast have shown that the absence of t6A increases translation initiation at non-AUG codons and elevates frameshifting in specific genes. nih.gov This loss of fidelity can have widespread consequences on the proteome. Moreover, t6A modulates the rate of translation elongation. It appears to "homogenize" the process by slowing down the elongation rate at codons decoded by highly abundant tRNAs and speeding up the rate for rarer tRNAs. nih.gov This fine-tuning of translation speed is thought to be important for co-translational protein folding. biorxiv.org
Deficiency in t6A also leads to translational infidelity through the misreading of near-cognate codons. oup.comoup.com This means that amino acids may be incorrectly incorporated into the growing polypeptide chain, leading to dysfunctional proteins. The transcriptional changes often observed in t6A-deficient cells are now largely considered to be part of an adaptive cellular response to cope with these widespread translational errors. nih.gov
Genetic Models for Studying t6A Deficiency Phenotypes
To understand the complex consequences of t6A deficiency, researchers have developed various genetic models across different organisms. These models, ranging from simple eukaryotes to mammals, have been instrumental in dissecting the molecular basis of the observed phenotypes.
Yeast (Saccharomyces cerevisiae) : Yeast has been a cornerstone for t6A research. Deletion of genes responsible for t6A biosynthesis, such as tcs2, leads to pronounced phenotypes including severe growth defects, temperature sensitivity, and increased protein aggregation. nih.gov These models have been crucial for ribosome profiling studies that revealed the global impact of t6A absence on translational fidelity and efficiency. nih.gov
Caenorhabditis elegans : The nematode C. elegans offers a multicellular model to study the developmental and physiological consequences of t6A deficiency. Mutations in the worm's t6A biosynthesis genes can lead to observable phenotypes such as altered body size, reduced fertility, and accelerated age-related decline in muscular functions, like pharyngeal pumping and locomotion. biomedpharmajournal.org These models are valuable for investigating the systemic impact of impaired proteostasis.
Mouse (Mus musculus) : Mouse models with targeted deletions of t6A biosynthesis genes, such as Osgepl1 in mitochondria, provide insights into the role of this modification in mammals. While whole-body deletion of Osgepl1 resulted in impaired mitochondrial translation, it did not produce an observable deficiency under normal physiological conditions in high-expression tissues like the heart, suggesting potential compensatory mechanisms or species-specific responses. oup.comnih.gov Other mouse models, particularly those related to human diseases like Galloway-Mowat syndrome which is linked to mutations in t6A-biosynthesis genes, are critical for understanding the pathology of t6A-related disorders. nih.gov
The following table summarizes the key phenotypes observed in these genetic models:
| Organism | Gene(s) Mutated | Key Phenotypes Observed | Primary Research Application |
| S. cerevisiae (Yeast) | tcs2 (and others in the pathway) | Severe growth defects, sensitivity to heat, ethanol, and salt, increased protein aggregation, translational frameshifting, altered codon occupancy rates. nih.gov | Studying fundamental mechanisms of translational control, protein homeostasis, and cellular stress responses. |
| C. elegans (Nematode) | cSesn (ortholog involved in homeostasis) | Increased body size, extended growth period, reduced brood size, accelerated decline in pharyngeal pumping and locomotion. biomedpharmajournal.org | Investigating the impact of t6A deficiency on development, aging, and multicellular physiology. |
| M. musculus (Mouse) | Osgepl1 (mitochondrial) | Impaired mitochondrial translation, but no overt physiological deficiency in specific tissues under normal conditions. oup.comnih.gov | Modeling mammalian and human diseases associated with t6A deficiency (e.g., Galloway-Mowat syndrome) and studying the role of t6A in organellar translation. |
These genetic models continue to be invaluable tools, providing a deeper understanding of the multifaceted roles of the t6A modification in health and disease.
Q & A
Q. How do advanced NMR techniques (e.g., 13C-15N HMBC) elucidate the structural dynamics of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
